N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c20-14-8-6-13(7-9-14)10-18(24)21-19-16-11-27(25,26)12-17(16)22-23(19)15-4-2-1-3-5-15/h1-9H,10-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSXACBSNSUEEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole derivatives family. This compound is characterized by a unique thieno[3,4-c]pyrazole core structure, which contributes to its potential biological activities. The presence of various functional groups enhances its stability and reactivity, making it a subject of interest in medicinal chemistry.
The molecular formula of this compound is C19H17N3O3S, with a molecular weight of approximately 357.42 g/mol. Its structure includes a fused thiophene and pyrazole ring system, which is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H17N3O3S |
| Molecular Weight | 357.42 g/mol |
| Structure | Thieno[3,4-c]pyrazole core with phenyl and fluorophenyl substituents |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. Ongoing research aims to elucidate the precise pathways through which this compound exerts its effects.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
- Antioxidant Activity : Studies have shown that thieno[3,4-c]pyrazole derivatives can act as antioxidants. For instance, compounds in this class have been evaluated for their ability to mitigate oxidative stress in biological systems.
- Antimicrobial Properties : Similar compounds have demonstrated inhibitory effects against various bacterial strains. For example, derivatives of thieno[2,3-c]pyrazole have shown activity against Staphylococcus aureus and other gram-positive bacteria .
- Anticancer Potential : There is emerging evidence suggesting that thieno[3,4-c]pyrazoles may possess anticancer properties. A study indicated that certain derivatives could inhibit cancer cell proliferation in vitro .
Case Studies
A notable study evaluated the effects of thieno[2,3-c]pyrazole compounds on erythrocytes exposed to toxic substances like 4-nonylphenol. The results indicated that these compounds significantly reduced the percentage of altered erythrocytes compared to control groups . This suggests potential applications in mitigating toxicity in aquatic organisms.
Scientific Research Applications
Anti-inflammatory Properties
Compounds containing thieno[3,4-c]pyrazole frameworks have been investigated for their anti-inflammatory effects. In silico studies suggest that derivatives may inhibit enzymes like 5-lipoxygenase, which plays a crucial role in inflammatory processes . This presents an avenue for further exploration regarding the anti-inflammatory potential of N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the thieno[3,4-c]pyrazole core : This step generally requires specific reagents and conditions to ensure the proper formation of the fused ring structure.
- Functionalization : The introduction of various substituents like the 4-fluorophenyl group can be achieved through electrophilic aromatic substitution or other suitable methods.
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Anticancer Screening
A study investigating related thieno[3,4-c]pyrazole derivatives demonstrated significant anticancer activity against several cell lines with percent growth inhibitions ranging from 51% to 86% . These findings underscore the potential for this compound to be developed as an anticancer agent.
Case Study 2: In Silico Analysis
In silico docking studies have been performed on similar compounds to evaluate their binding affinity for targets involved in inflammation. These studies suggest that modifications to the thieno[3,4-c]pyrazole structure could enhance biological activity . Such insights could guide future modifications of this compound for improved therapeutic efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, three analogous compounds are analyzed:
Structural Features and Substituent Analysis
Key Observations :
- Target vs. Compound: The target compound has a phenyl group at position 2, whereas ’s analog features a 4-fluorophenyl group.
- Target vs. Compound : The oxalamide linker in introduces two amide groups , doubling hydrogen-bonding capacity compared to the target’s single acetamide. This could enhance solubility or crystallinity .
Hydrogen-Bonding and Crystallographic Behavior
- Target Compound: The acetamide group at position 3 provides one hydrogen-bond donor (N–H) and two acceptors (C=O and sulfone). This may favor chain-like hydrogen-bonding networks in the solid state .
- Compound: The oxalamide linker offers two N–H donors and three acceptors (two C=O, one sulfone), enabling more complex supramolecular architectures, such as sheets or ribbons .
Physicochemical and Pharmacokinetic Predictions
- Lipophilicity : The target compound’s phenyl group at position 2 increases hydrophobicity compared to the 4-fluorophenyl analog in . This could improve membrane permeability but reduce aqueous solubility.
- Metabolic Stability : The sulfone group in all compounds likely slows oxidative metabolism, though the fluorobenzyl group in ’s compound may introduce additional metabolic liabilities (e.g., CYP450-mediated defluorination).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
